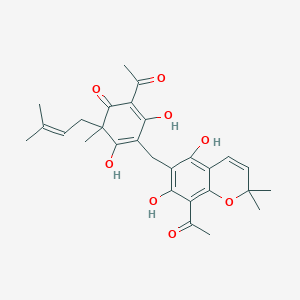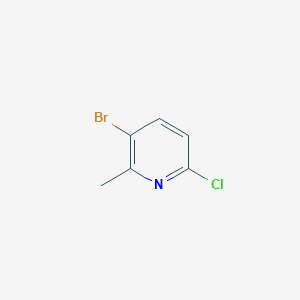
3-溴-6-氯-2-甲基吡啶
描述
3-Bromo-6-chloro-2-methylpyridine is a bromopyridine derivative . It is a compound with the molecular formula C6H5BrClN .
Synthesis Analysis
The synthesis of 3-Bromo-6-chloro-2-methylpyridine involves a solution of 6-amino-3-bromo-2-methylpyridine (239 g, 1278 mmol) in concentrated HCl (1.0 L) which was cooled to −5° C. A solution of sodium nitrite (238 g, 3450 mmol) in water (1.0 L) was added dropwise over 1 hour while maintaining the temperature of the reaction between −5 and 5° C. It is also formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-chloro-2-methylpyridine is represented by the InChI key JVDQYSIJBRTRMS-UHFFFAOYSA-N . The canonical SMILES string for this compound is CC1=C(C=CC(=N1)Cl)Br .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-6-chloro-2-methylpyridine is 206.47 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 220.6±35.0 °C at 760 mmHg, and a flash point of 87.2±25.9 °C . The compound has a topological polar surface area of 12.9 Ų .科学研究应用
Halogenated Pyridines in Organic Synthesis
Halogenated pyridines, including derivatives similar to "3-Bromo-6-chloro-2-methylpyridine," are widely used in organic synthesis for constructing complex molecules. For example, the synthesis and structural analysis of Schiff base compounds derived from halogenated salicylaldehyde and methylpyridinylamine demonstrate the utility of halogenated pyridines in forming compounds with significant antibacterial activities (Wang et al., 2008). These findings underscore the role of halogenated pyridines as key intermediates in medicinal chemistry, offering pathways to novel therapeutic agents.
Medicinal Chemistry Applications
In medicinal chemistry, halogenated pyridines serve as critical intermediates for the development of drugs. The unique electronic properties imparted by the halogen atoms make these compounds suitable for binding to biological targets. A study by Mampuys et al. (2019) on the synthesis of functionalized pyrazin-2(1H)-ones via tele-nucleophilic substitution highlights the potential of halogenated pyridines in creating biologically active molecules, pointing towards their applicability in drug design and discovery processes (Mampuys et al., 2019).
Material Science and Coordination Chemistry
Halogenated pyridines also find applications in material science and coordination chemistry. The formation of coordination polymers and complexes with metals indicates the structural versatility and functionality of these compounds. Hu et al. (2003) investigated the structures of cadmium(II) coordination polymers with halide bridges and pyridine-type ligands, showcasing the potential of halogenated pyridines in constructing new materials with desirable physical and chemical properties (Hu et al., 2003).
安全和危害
The safety data sheet for 3-Bromo-6-chloro-2-methylpyridine can be found on various chemical databases . It is recommended to handle this compound with appropriate safety measures.
Relevant Papers Relevant papers and documents related to 3-Bromo-6-chloro-2-methylpyridine can be found on various chemical databases . These documents provide more detailed information about the compound, including its synthesis, properties, and applications.
属性
IUPAC Name |
3-bromo-6-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFBHJWQTDQBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919672 | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-methylpyridine | |
CAS RN |
132606-40-7, 915402-29-8 | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132606-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 3-bromo-6-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
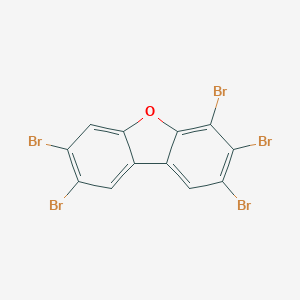
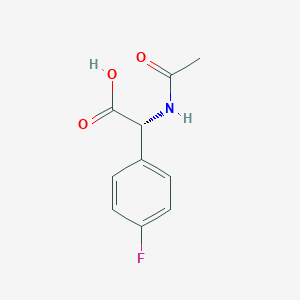
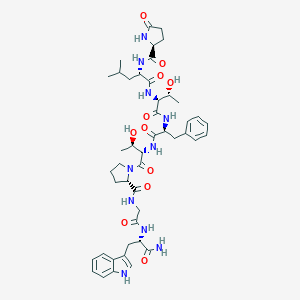
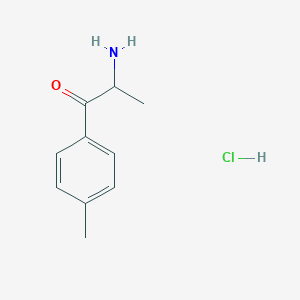
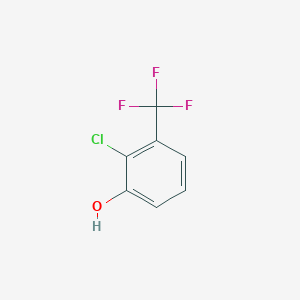
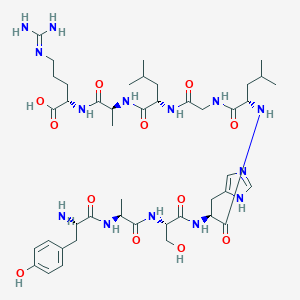
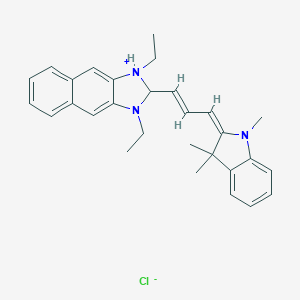
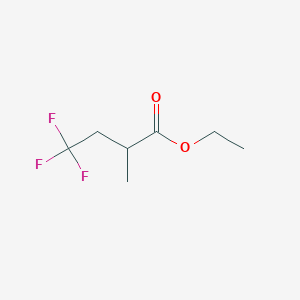
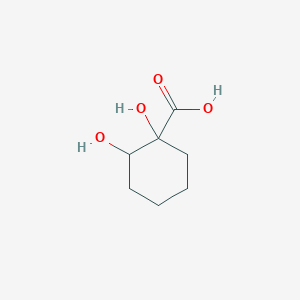
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
